molecular formula C16H9Cl3O2 B2655914 (4-Chlorophenyl)(5,7-dichloro-3-methyl-1-benzofuran-2-yl)methanone CAS No. 131866-27-8

(4-Chlorophenyl)(5,7-dichloro-3-methyl-1-benzofuran-2-yl)methanone

Cat. No.: B2655914
CAS No.: 131866-27-8
M. Wt: 339.6
InChI Key: HXKSKTVLUAVGHJ-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(5,7-dichloro-3-methyl-1-benzofuran-2-yl)methanone is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring substituted with chlorine and methyl groups, along with a chlorophenyl group attached to the methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(5,7-dichloro-3-methyl-1-benzofuran-2-yl)methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(5,7-dichloro-3-methyl-1-benzofuran-2-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(5,7-dichloro-3-methyl-1-benzofuran-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)(5,7-dichloro-1-benzofuran-2-yl)methanone: Lacks the methyl group at the 3-position.

    (4-Chlorophenyl)(5,7-dichloro-3-methyl-1-benzofuran-2-yl)ethanone: Contains an ethanone group instead of a methanone group.

Uniqueness

The presence of both chlorine and methyl groups on the benzofuran ring, along with the chlorophenyl group, makes (4-Chlorophenyl)(5,7-dichloro-3-methyl-1-benzofuran-2-yl)methanone unique. These substitutions can significantly influence the compound’s chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

(4-chlorophenyl)-(5,7-dichloro-3-methyl-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl3O2/c1-8-12-6-11(18)7-13(19)16(12)21-15(8)14(20)9-2-4-10(17)5-3-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKSKTVLUAVGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2Cl)Cl)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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